molecular formula C8H16O4 B13984104 Methyl 4,4-dimethoxypentanoate CAS No. 52128-61-7

Methyl 4,4-dimethoxypentanoate

Cat. No.: B13984104
CAS No.: 52128-61-7
M. Wt: 176.21 g/mol
InChI Key: LJUGGVUDXRWTGO-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxypentanoate is a versatile ester compound characterized by two methoxy groups at the 4-position of the pentanoate backbone. It serves as a critical intermediate in organic synthesis, particularly in the preparation of trifluoromethylated and heterocyclic compounds. For example, it undergoes regioselective trihaloacylation with trifluoroacetic anhydride to yield methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, a precursor for biheterocyclic systems like 1,3,4-oxadiazoles . This reaction achieves high yields (90%) with minimal byproducts, highlighting its synthetic efficiency .

Properties

CAS No.

52128-61-7

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 4,4-dimethoxypentanoate

InChI

InChI=1S/C8H16O4/c1-8(11-3,12-4)6-5-7(9)10-2/h5-6H2,1-4H3

InChI Key

LJUGGVUDXRWTGO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethoxypentanoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction.

Chemical Reactions Analysis

3.1. Acylation Reactions

One significant reaction involving methyl 4,4-dimethoxypentanoate is acylation. The compound can undergo acylation with various acyl chlorides to form corresponding acylated products. For instance:

Methyl 4 4 dimethoxypentanoate+Acyl chlorideBaseAcylated product+HCl\text{Methyl 4 4 dimethoxypentanoate}+\text{Acyl chloride}\xrightarrow{\text{Base}}\text{Acylated product}+\text{HCl}

This reaction is typically facilitated by a base such as pyridine or triethylamine, which neutralizes the hydrochloric acid generated during the reaction.

3.2. Cyclocondensation Reactions

This compound has also been utilized in cyclocondensation reactions to synthesize heterocyclic compounds. For example, when reacted with amidine salts under basic conditions, it can yield pyrimidine derivatives:

Methyl 4 4 dimethoxypentanoate+Amidine saltNaOHPyrimidine derivative\text{Methyl 4 4 dimethoxypentanoate}+\text{Amidine salt}\xrightarrow{\text{NaOH}}\text{Pyrimidine derivative}

Research indicates that adjusting reaction conditions such as temperature and time can significantly influence yield and selectivity in these reactions .

3.3. Michael Addition Reactions

The compound can participate in Michael addition reactions with various nucleophiles. For instance:

Methyl 4 4 dimethoxypentanoate+NucleophileMichael adduct\text{Methyl 4 4 dimethoxypentanoate}+\text{Nucleophile}\rightarrow \text{Michael adduct}

This reaction is particularly useful for synthesizing complex molecules with diverse functionalities.

Scientific Research Applications

Methyl 4,4-dimethoxypentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxypentanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4,4-dimethoxypentanoic acid and methanol. The pathways involved in its metabolism can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with methyl 4,4-dimethoxypentanoate but differ in substituents, functional groups, or backbone modifications, leading to distinct chemical behaviors and applications:

Table 1: Comparative Data of this compound and Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Synthesis Role
This compound Not provided C₉H₁₈O₄ 190.23 Ester, two methoxy groups Intermediate for heterocyclic synthesis
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate 1786215-49-3 C₁₀H₂₀O₃ 188.26 Ester, hydroxymethyl, dimethyl Undisclosed; potential polarity-driven reactions
Methyl 3-hydroxy-4,4-dimethylpentanoate* 150943-32-1 C₈H₁₆O₃ 160.21 Ester, hydroxy, dimethyl Pharmaceutical or bioactive molecule synthesis
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanone Not provided C₁₄H₂₀O₃ 236.31 Phenolic hydroxyl, methoxy, ketone Research in polyphenol-derived ketones
4-Methylpentanoic acid-d12 116287-57-1 C₆H₁₂O₂ 128.23 (deuterated) Deuterated methyl, carboxylic acid Isotopic labeling in metabolic studies

Note: lists an inconsistent molecular formula (C₈H₆FN₃) for Methyl 3-hydroxy-4,4-dimethylpentanoate, likely an error. The formula above is inferred from the compound name.

Thermal and Physical Properties

While direct thermal data for this compound is unavailable, its role in high-yield syntheses suggests stability under moderate conditions. By comparison:

  • 4-Methylpentanoic acid-d12: Deuterated analogs typically exhibit similar thermal properties to non-deuterated forms but are preferred in mass spectrometry due to isotopic labeling .
  • Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate: Hydroxyl groups may lower thermal stability, as seen in similar compounds where dehydration occurs above 150°C.

Biological Activity

Methyl 4,4-dimethoxypentanoate is a compound of increasing interest in the field of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activities based on diverse sources, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Synthesis

This compound is an ester derived from pentanoic acid and methanol, characterized by two methoxy groups at the 4-position. The synthesis typically involves the reaction of 4,4-dimethoxypentanoic acid with methanol in the presence of an acid catalyst. This compound has been studied for its structural properties and biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of methyl esters related to the compound. For instance, methyl 4-oxo-4-phenylbut-2-enoate has demonstrated significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.35 µg/mL against both drug-sensitive and resistant strains . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest a potential for similar effects.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Research indicates that related compounds can inhibit matrix metalloproteinases (MMPs), which play a critical role in inflammatory responses and tissue remodeling . In a study examining various compounds for their ability to suppress MMP expression, several candidates showed significant reductions in mRNA levels of MMP13 and ADAMTS9 when combined with anti-inflammatory agents like betamethasone . This suggests that this compound may also exhibit similar anti-inflammatory effects through modulation of these pathways.

Case Study 1: In Vivo Efficacy

A case study involving the administration of methyl esters in animal models demonstrated significant reductions in inflammation markers. For example, a related compound was shown to reduce the volume of intestinal content and diarrhea incidence in models of induced colitis . These findings suggest that this compound could be beneficial in gastrointestinal inflammatory conditions.

Case Study 2: Cytotoxicity Screening

In a cytotoxicity screening involving various compounds, methyl esters were evaluated for their effects on cancer cell lines. Compounds exhibiting high cytotoxicity were identified, with implications for their use in cancer therapy . Although specific data for this compound are not available, its structural similarity to known cytotoxic agents warrants further investigation.

Research Findings Summary Table

Study Biological Activity Findings
AntimicrobialMIC as low as 0.35 µg/mL against S. aureus
Anti-inflammatorySignificant reduction in MMP13 and ADAMTS9 expression
Gastrointestinal EffectsReduced intestinal content volume and diarrhea incidence

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